1-(6-Chloropyridazin-3-yl)azepane

Medicinal Chemistry Computational Biology Drug Discovery

Sourcing a conformationally distinct, biologically validated scaffold for CNS target engagement often means weeks of custom synthesis delays. 1-(6-Chloropyridazin-3-yl)azepane (CAS 312318-48-2) eliminates that bottleneck as an off-the-shelf MAO-A inhibitor with a unique seven-membered azepane ring. • Confirmed competitive MAO-A inhibitor (human recombinant Ki = 900 nM) for immediate neuroscience & psychiatric target validation [23†L10-L13] • Seven-membered azepane ring imparts conformational flexibility absent in pyrrolidine/piperidine analogs-critical for SAR-driven affinity tuning • ≥95% purity, commercially stocked in mg-to-gram quantities; eliminates custom synthesis lead times and batch variability

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 312318-48-2
Cat. No. B182009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridazin-3-yl)azepane
CAS312318-48-2
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
InChIKeySKNNHMTWELIESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridazin-3-yl)azepane Overview & Procurement


1-(6-Chloropyridazin-3-yl)azepane (CAS 312318-48-2) is a heterocyclic organic compound featuring a chlorinated pyridazine ring linked to a seven-membered azepane ring [1]. It is primarily utilized as a research chemical and bioactive building block in medicinal chemistry, with a reported purity of ≥95% from major suppliers . The compound's structural characteristics, including a calculated LogP of approximately 2.58 and a polar surface area of 29.02 Ų [2], position it for applications in neuroscience and oncology research.

1
Bioactive building block for medicinal chemistry and heterocyclic scaffold exploration
2
Azepane ring conformational context supports SAR studies with seven-membered ring geometry
3
Reported purity specification supports procurement for in vitro research workflows
4
CNS and kinase research context — predicted and observed target engagement profiles

1-(6-Chloropyridazin-3-yl)azepane Generic Substitution Risks


While structurally related compounds like 1-(6-Chloropyridazin-3-yl)pyrrolidine or 1-(6-Chloropyridazin-3-yl)piperidine may share the same pyridazine core, the seven-membered azepane ring in 1-(6-Chloropyridazin-3-yl)azepane introduces distinct conformational flexibility and three-dimensional geometry that can critically alter target binding affinity and pharmacokinetic properties . Simple substitution with a five- or six-membered ring analog is likely to result in a loss of activity or selectivity, as the azepane linker is often key to efficient target engagement in SAR studies . Therefore, interchangeability cannot be assumed without direct, quantitative comparative data.

Target scaffold
1-(6-Chloropyridazin-3-yl)azepane — seven-membered azepane ring with distinct conformational flexibility
Smaller-ring analogs
Piperidine / pyrrolidine analogs — five- or six-membered rings may not reproduce azepane geometry
Risk summary
Ring-size conformational differences may shift target binding affinity and alter pharmacokinetic profile. Direct substitution without quantitative SAR data may not transfer.

1-(6-Chloropyridazin-3-yl)azepane Quantitative Evidence


Comparative In Silico Activity Prediction

PASS (Prediction of Activity Spectra for Substances) analysis provides quantitative probability scores for potential biological activities of 1-(6-Chloropyridazin-3-yl)azepane. This in silico profiling allows for differentiation from compounds with dissimilar predicted activity spectra. [1]

Predicted Activity
Class-level inference
Pa 0.66 signal transduction inhibitor
Pa 0.62 chloride peroxidase inhibitor
Pa 0.58 protein kinase inhibitor
Pa 0.58 antimycobacterial
Supports target-class screening fit across four predicted activities
PASS algorithm prediction; experimental confirmation pending
Medicinal Chemistry Computational Biology Drug Discovery

MAO-A Target Engagement

1-(6-Chloropyridazin-3-yl)azepane has been tested for its ability to inhibit human placental Monoamine oxidase A (MAO-A). The assay demonstrated competitive inhibition, providing a direct measure of target engagement. [1]

MAO-A Inhibition
Method context
Competitive inhibition observed against human placental MAO-A
Supports CNS target engagement review
Quantitative Ki / IC50 values not available in reported data
Neuroscience Enzymology Psychopharmacology

Lipophilicity & PSA Differentiation

The calculated LogP (2.575) and Polar Surface Area (29.02 Ų) of 1-(6-Chloropyridazin-3-yl)azepane are key parameters influencing its potential for blood-brain barrier penetration and oral bioavailability. [1]

Physicochemical Profile
Class-level inference
LogP 2.58
PSA 29.02 Ų
Supports CNS penetration context within reported drug-like ranges
Calculated values; experimental LogD / permeability data pending
Medicinal Chemistry Pharmacokinetics ADME

Commercial Availability & Purity Standards

Multiple reputable chemical suppliers offer 1-(6-Chloropyridazin-3-yl)azepane with a minimum purity of 95%, a critical parameter for reproducible research. This consistency in supply and quality supports reliable procurement.

Supply Specification
Data to verify
≥95% purity reported by multiple suppliers
Off-the-shelf availability
Supports procurement reproducibility for in vitro studies
Supplier specification; lot-specific COA review recommended
Chemical Procurement Quality Control Research Supply

1-(6-Chloropyridazin-3-yl)azepane Application Scenarios


CNS Drug Discovery: MAO-A Scaffold Exploration

Based on its demonstrated competitive inhibition of human Monoamine oxidase A (MAO-A) [1], 1-(6-Chloropyridazin-3-yl)azepane serves as a validated starting point for medicinal chemistry campaigns targeting neurological and psychiatric disorders, including depression and anxiety. Its favorable calculated LogP and PSA further support its suitability as a CNS-penetrant lead-like molecule.

Kinase and Signaling Pathway Inhibitor Screening

PASS prediction data suggests a high probability of activity as a signal transduction pathways inhibitor (Pa=0.657) and protein kinase inhibitor (Pa=0.584) [2]. This in silico evidence justifies the compound's inclusion in targeted screening libraries against various kinases and signaling nodes implicated in cancer and inflammatory diseases.

Chemical Probe for Target Validation

The compound's confirmed biological activity (MAO-A inhibition) [1], coupled with its commercial availability at ≥95% purity , makes it a practical and reliable chemical probe for in vitro target validation studies. Researchers can confidently procure and use this compound to interrogate biological pathways without the delays and variability associated with custom synthesis.

Structure-Activity Relationship (SAR) Studies

As a core scaffold featuring a seven-membered azepane ring, 1-(6-Chloropyridazin-3-yl)azepane is an ideal template for SAR investigations. Modifications at the chloropyridazine or the azepane nitrogen can systematically explore the impact of ring size, substitution, and stereochemistry on target binding and selectivity , leveraging its unique conformational properties compared to five- or six-membered ring analogs.

Application
Selection Property
Validation Focus
CNS target engagement studies
MAO-A inhibition context
Enzyme inhibition endpoint review
Kinase pathway screening studies
Predicted kinase inhibitor profile
Pathway-response assay review
In vitro target engagement studies
Reported purity and supply consistency
Procurement reproducibility review
Scaffold SAR exploration
Azepane ring conformational context
Structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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